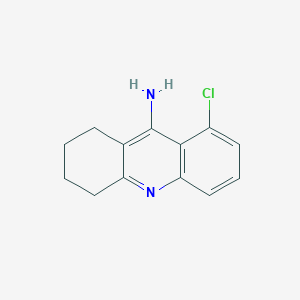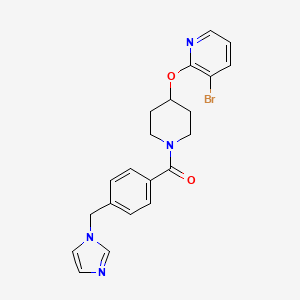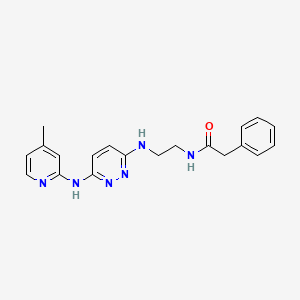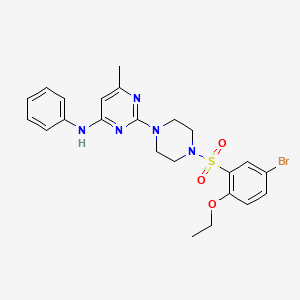
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2 . It is related to 1,2,3,4-tetrahydroacridin-9-amine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Synthesis Analysis
The synthesis of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds has been reported in several studies . For example, one study described the design, synthesis, and evaluation of a library of substituted tetrahydroacridin-9-amine derivatives as dual cholinesterase and amyloid aggregation inhibitors .Molecular Structure Analysis
The molecular structure of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine consists of a tetrahydroacridine ring with an amine group at the 9 position and a chlorine atom at the 8 position .Chemical Reactions Analysis
In terms of chemical reactions, 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is related to compounds that have been evaluated for their anti-cholinesterase and anti-monoamine oxidase activities . These compounds have been designed to enhance cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine include a molecular weight of 232.71. More detailed information about its physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound has been used in the design and synthesis of novel tetrahydroacridin hybrids with sulfur-inserted linkers as potential multitarget agents for Alzheimer’s Disease . The hybrids were designed by combining tacrine with pyrimidone compound using the cysteamine or cystamine group as the connector . The optimal compound exhibited potent dual inhibition against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) .
Anti-Inflammatory and Analgesic Activities
Some derivatives of this compound have shown anti-inflammatory and analgesic activities . These derivatives have a lower ulcerogenic index compared to indomethacin and celecoxib .
3. Bioactivity through Interaction with Amino-Acid Residue This compound can interact with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring, which may be responsible for the bioactivity .
Antibacterial Activity
1,2,4-triazoles, which can be synthesized from this compound, have shown widespread potential pharmaceutical activity including antibacterial activity .
Antifungal Activity
1,2,4-triazoles, which can be synthesized from this compound, have also shown antifungal activity .
Antioxidant Activity
1,2,4-triazoles, which can be synthesized from this compound, have demonstrated antioxidant activity .
Analgesic Activity
1,2,4-triazoles, which can be synthesized from this compound, have shown analgesic activity .
Anticancer Activity
1,2,4-triazoles, which can be synthesized from this compound, have shown anticancer activities .
Direcciones Futuras
The future directions for the research and development of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine and related compounds could involve further investigation of their potential as cholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds could be evaluated for their potential to inhibit amyloid aggregation .
Propiedades
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMGGLTJLJDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine | |
CAS RN |
122994-74-5 |
Source


|
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)


![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)



![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)